tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F3N2O2/c1-12(2,3)20-11(19)17-8-10-4-6-18(7-5-10)9-13(14,15)16/h10H,4-9H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDUITUPEHFOHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation on Piperidine Derivatives
A common approach to prepare tert-butyl carbamate derivatives involves reacting the piperidine amine with di-tert-butyl dicarbonate (Boc2O) under mild conditions. For example, tert-butyl (2-bromoethyl)carbamate was synthesized by reacting Boc2O with 2-bromoethylamine hydrobromide in dichloromethane at 0 °C, followed by triethylamine addition and stirring at room temperature for 18 hours under nitrogen atmosphere. The product was purified by aqueous work-up and drying over sodium sulfate.
This method can be adapted for the piperidine nitrogen or for the aminomethyl substituent at the 4-position of the piperidine ring, yielding tert-butyl N-((piperidin-4-yl)methyl)carbamate intermediates.
Introduction of the 2,2,2-Trifluoroethyl Group
The 2,2,2-trifluoroethyl substituent is typically introduced via nucleophilic substitution or reductive amination on the piperidine nitrogen. While direct literature on the exact preparation of this compound is scarce, analogues bearing trifluoromethyl or trifluoroethyl groups on piperidine rings have been prepared by:
Reductive amination of the piperidine nitrogen with 2,2,2-trifluoroacetaldehyde or related trifluoroethyl precursors in the presence of reducing agents such as palladium on carbon under hydrogen atmosphere.
Alkylation using 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl bromide) with the piperidine nitrogen protected as a carbamate to prevent over-alkylation.
Representative Experimental Procedure
A representative synthesis reported for related tert-butyl carbamate piperidine derivatives involves:
| Parameter | Details |
|---|---|
| Starting Material | tert-butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)carbamate |
| Solvent | Methanol |
| Catalyst | Palladium on activated charcoal (Pd/C) |
| Atmosphere | Hydrogen (1 atm) |
| Temperature | Room temperature (20 °C) |
| Reaction Time | Overnight (approx. 16 hours) |
| Work-up | Filtration to remove catalyst, concentration under vacuum |
| Yield | High (not specified for this exact compound) |
This method is used for hydrogenation steps that may convert hydroxyl groups or benzyl protecting groups to the desired amine or alkylated products.
Data Table Summarizing Preparation Conditions
| Step | Reagents/Conditions | Notes/Outcome |
|---|---|---|
| Boc Protection | Boc2O, triethylamine, CH2Cl2, 0 °C to RT, 18 h | Formation of tert-butyl carbamate on amine |
| Alkylation/Reductive Amination | 2,2,2-Trifluoroethyl halide or aldehyde, Pd/C, H2, MeOH or EtOH, RT, overnight | Introduction of trifluoroethyl group on piperidine N |
| Purification | Filtration, silica gel chromatography | Isolation of pure this compound |
| Characterization | 1H NMR, LCMS, IR | Confirmation of structure and purity |
Research Findings and Notes
The use of palladium on carbon catalyst under hydrogen atmosphere is a common and effective method for reductive amination or deprotection steps in the preparation of piperidine carbamate derivatives.
Triethylamine is often employed as a base to neutralize acids formed during Boc protection and alkylation reactions.
Reaction temperatures are generally mild (0 °C to room temperature) to avoid decomposition or side reactions.
The tert-butyl carbamate group provides stability and ease of removal under acidic conditions if further synthetic modifications are required.
The trifluoroethyl group imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability, valuable in medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or alcohols. Substitution reactions typically result in various substituted carbamates .
Scientific Research Applications
tert-Butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
The table below highlights key structural analogs, their substituents, and physicochemical properties:
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate, and what key reaction conditions are critical for yield optimization?
- Methodological Answer: Synthesis typically involves multi-step strategies, including:
- Step 1: Protection of the piperidine nitrogen using tert-butyl carbamate (Boc) under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2: Alkylation of the piperidine ring with 2,2,2-trifluoroethyl iodide/bromide. This step may require catalytic iodine or phase-transfer catalysts to enhance reactivity .
- Step 3: Deprotection and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
Key factors for yield optimization include maintaining anhydrous conditions, controlling reaction temperatures (0–25°C for alkylation), and using excess trifluoroethyl halide (1.5–2.0 equiv) .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR: ¹H/¹³C NMR to verify piperidine ring conformation, Boc group integrity, and trifluoroethyl substitution (e.g., characteristic CF₃ triplet at ~δ 4.5 ppm in ¹H NMR) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₅F₃N₂O₂).
- X-ray Crystallography: For unambiguous confirmation of stereochemistry and bond angles (if crystalline) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer: While specific hazard data for this compound is limited, analogous carbamates suggest:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks, particularly during solvent evaporation .
- Storage: Inert atmosphere (argon) at –20°C to prevent Boc group hydrolysis .
Advanced Research Questions
Q. How does the trifluoroethyl substituent influence the compound’s physicochemical and pharmacokinetic properties?
- Methodological Answer: The trifluoroethyl group enhances:
- Lipophilicity: Measured via logP assays (e.g., shake-flask method), improving membrane permeability .
- Metabolic Stability: Assessed using liver microsome assays (e.g., human/rat microsomes), where the CF₃ group resists oxidative degradation .
- Electron-Withdrawing Effects: Modulate piperidine basicity (pKa shifts via potentiometric titration), impacting receptor binding in biological studies .
Q. What strategies can resolve contradictions in reported biological activity data for similar carbamate derivatives?
- Methodological Answer:
- Dose-Response Studies: Perform IC₅₀ assays across multiple concentrations to identify non-linear effects .
- Target Validation: Use CRISPR/Cas9 knockout models to confirm on-target vs. off-target interactions .
- Structural Analog Comparison: Synthesize derivatives with modified substituents (e.g., replacing trifluoroethyl with methyl) to isolate functional group contributions .
Q. How can researchers optimize the stability of this compound under varying pH conditions?
- Methodological Answer:
- pH-Rate Profiling: Conduct accelerated stability studies (e.g., 25°C, pH 1–13) with HPLC monitoring. Boc carbamates are stable at neutral pH but hydrolyze rapidly under acidic/basic conditions .
- Stabilization Strategies: Use lyophilization for long-term storage or co-solvents (e.g., PEG 400) to mitigate hydrolysis in aqueous formulations .
Q. What advanced techniques are recommended for studying its interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to immobilized targets .
- Cryo-EM/X-ray Crystallography: Resolve binding conformations at atomic resolution .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in hazard classifications between SDS documents for analogous compounds?
- Methodological Answer:
- Comparative Toxicity Testing: Perform acute toxicity assays (e.g., OECD 423 for oral toxicity) to validate classifications .
- Literature Review: Cross-reference PubChem/ChemSpider entries for consensus data .
- Precautionary Principle: Assume higher hazard potential until experimental confirmation (e.g., treat as irritant and toxicant) .
Methodological Tables
Table 1: Key Synthetic Parameters for tert-Butyl N-{[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl}carbamate
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, CH₂Cl₂, 0°C → RT | 85–90 | ≥98% |
| Alkylation | CF₃CH₂I, NaH, DMF, 0°C | 70–75 | ≥95% |
| Purification | Column Chromatography (EtOAc/Hexane) | 80–85 | ≥99% |
Table 2: Stability Profile Under Accelerated Conditions
| pH | Temperature (°C) | Degradation Half-Life (Days) | Major Degradant |
|---|---|---|---|
| 1.0 | 25 | 2.5 | tert-Butylamine |
| 7.4 | 25 | >30 | None detected |
| 13.0 | 25 | 1.8 | Trifluoroethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
